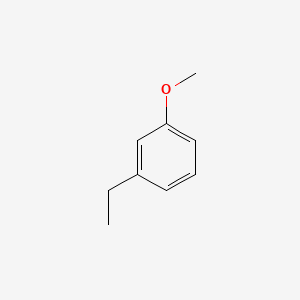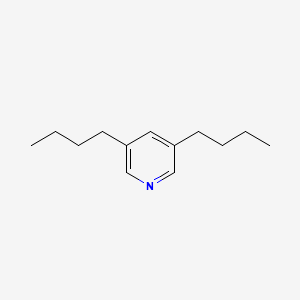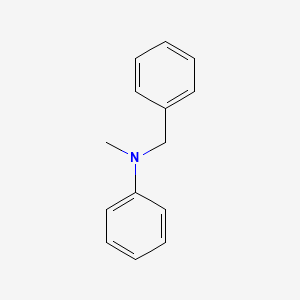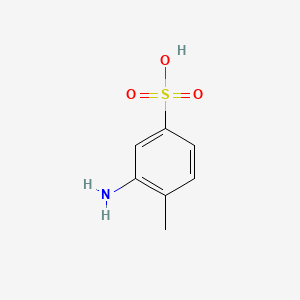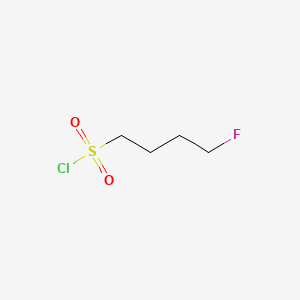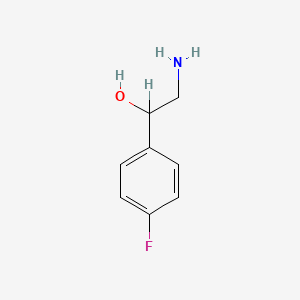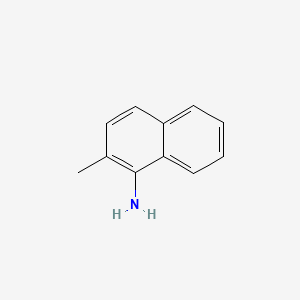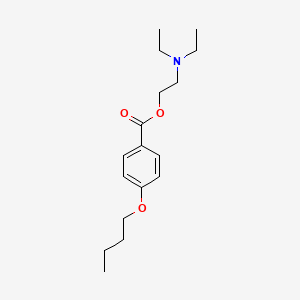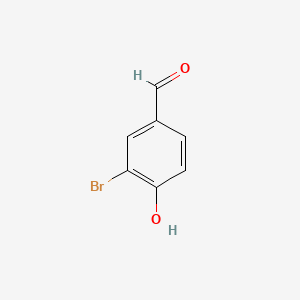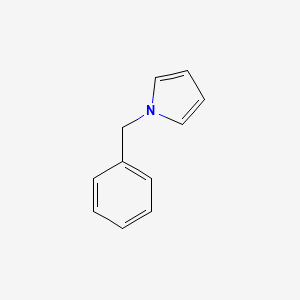
1-Benzylpyrrole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Benzylpyrrole and its derivatives involves several key methods. For instance, the synthesis of 3-hydroxypyrroles has been achieved through the hydrogenolysis of benzyl esters or acid cleavage of tert-butyl ester, showcasing a method that might be adaptable for synthesizing 1-Benzylpyrrole derivatives (Momose et al., 1979). Another approach includes the synthesis of 1-benzyl-4-(chloromethyl)piperidine as a building block for compounds of pharmacological interest, suggesting the versatility of benzylated nitrogen heterocycles (Rodríguez-Franco & Fernández-Bachiller, 2002).
Molecular Structure Analysis
The molecular structure of 1-Benzylpyrrole features the benzyl group attached to the nitrogen-containing pyrrole ring. This structural motif is essential for its chemical reactivity and properties. Computational studies have been conducted to explore the structure-directing effects of benzylpyrrolidine and its derivatives in the synthesis of microporous materials, indicating the significance of the benzyl substitution on nitrogen heterocycles (Gómez-Hortigüela et al., 2004).
Chemical Reactions and Properties
1-Benzylpyrrole participates in various chemical reactions, demonstrating its reactivity and utility as an intermediate. For example, it has been used for the preparation and reactivity of 2,2′-dilithio-1-phenylpyrrole, illustrating its potential in synthesizing new heterocyclic systems (Cheeseman & Greenberg, 1979). Additionally, the trapping of metabolically generated electrophilic species with cyanide ion during the metabolism of 1-benzylpyrrolidine underscores its chemical behavior under physiological conditions (Ho & Castagnoli, 1980).
Physical Properties Analysis
The physical properties of 1-Benzylpyrrole, such as solubility, melting point, and boiling point, are influenced by the presence of the benzyl group. While specific data on 1-Benzylpyrrole was not directly provided in the searched literature, the properties of related compounds, such as 3-hydroxypyrroles and their tautomerism, offer insights into how substituents like the benzyl group affect the physical characteristics of pyrrole derivatives.
Chemical Properties Analysis
The chemical properties of 1-Benzylpyrrole, including its acidity, basicity, and reactivity towards various reagents, are pivotal for its applications in organic synthesis and drug discovery. The synthesis of halogenated benzyl- and benzoylpyrroles demonstrates the compound's versatility in functionalization reactions, highlighting its potential for further chemical modifications (Renneberg et al., 1993).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
1-Benzylpyrrole plays a significant role in the field of organic synthesis and chemical reactions. For instance, it is used in the preparation of 2-Benzylpyrroles, which can be achieved through the reduction of 1-azafulvenium salts, a process compatible with ester groups (McGillivray & Smal, 1983). Moreover, it has been observed that 1-Benzylpyrrole shows increased 3-substitution in nitration, bromination, and formylation reactions compared to pyrrole and 1-methylpyrrole. This indicates its unique reactivity profile, which is essential for developing novel chemical processes (Anderson & Griffiths, 1967).
Electrochemical Applications
1-Benzylpyrrole derivatives are also significant in the development of electrochemical applications. For example, their use in the preparation of electron-rich compounds for polypyrrole formation has been explored. These compounds demonstrate unique properties, such as very low oxidation potentials and the ability to form stable polypyrrole films, which are valuable for various electrochemical applications (Merz et al., 2003).
Materials Science
In materials science, 1-Benzylpyrrole derivatives contribute to the development of novel materials. For instance, polymers based on N-substituted thienylpyrrole exhibit electrochromic and fluorescent properties. These polymers are processable and show multielectrochromic behavior, making them suitable for advanced material applications (Cihaner & Algi, 2008).
Pharmaceutical and Medicinal Chemistry
1-Benzylpyrrole is used in the design and synthesis of various α-substituted benzylpyrroles, which have shown potential in insecticidal, acaricidal, and fungicidal activities. The structure-activity relationship of these compounds provides insights into their potential pharmaceutical applications (Ma et al., 2014).
Polymer Science
The blending of 1-Benzylpyrrole derivatives in polymer science has led to the development of conductive membranes with improved properties. For instance, polypyrrole blending modification has been applied to polyvinylidene fluoride (PVDF) conductive membranes, enhancing their anti-fouling performance and electrical conductivity (Liu et al., 2017).
Safety And Hazards
1-Benzylpyrrole is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-benzylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEQHKCQXDKYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062150 | |
| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpyrrole | |
CAS RN |
2051-97-0 | |
| Record name | N-Benzylpyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

